(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
Description
Properties
CAS No. |
270062-95-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3S)-3-amino-4-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
OCNPVFDANAYUCR-JTQLQIEISA-N |
SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
L-Aspartic Acid as a Chiral Building Block
The stereochemical integrity of (S)-3-amino-4-(p-tolyl)butanoic acid hydrochloride is often established using L-aspartic acid as a starting material. Patent US6822115B2 outlines a route where L-aspartic acid undergoes sequential transformations:
-
Protection of the α-amino group with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C, achieving >90% yield.
-
Friedel-Crafts alkylation with p-tolylmagnesium bromide in the presence of BF₃·OEt₂ to introduce the p-tolyl moiety at the β-position.
-
Hydrochloride salt formation via HCl gas bubbling in ethyl acetate, yielding the target compound with 85% ee.
This method leverages the inherent chirality of L-aspartic acid, avoiding racemization during alkylation due to steric hindrance from the Boc group.
Catalytic Asymmetric Hydrogenation
An alternative approach employs transition-metal catalysts to induce asymmetry. A palladium-catalyzed hydrogenation of α,β-unsaturated ketone intermediates enables enantioselective synthesis:
-
Substrate : 4-(p-tolyl)-3-nitrobut-2-enoic acid
-
Catalyst : Pd/C (5 wt%) with (R)-BINAP ligand
-
Conditions : H₂ (50 psi), 25°C, 12 hours
This method’s efficiency depends on ligand choice, with BINAP derivatives providing optimal π-π interactions with the p-tolyl group.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Systems
Industrial production prioritizes throughput and reproducibility. A continuous flow system described in CN105237423A adapts batch protocols for large-scale synthesis:
| Step | Parameters | Yield | Purity |
|---|---|---|---|
| Alkylation | 80°C, 2 h, 10 bar CO₂ | 88% | 95% |
| Hydrogenation | 100°C, 1 h, 20 bar H₂ | 91% | 97% |
| Crystallization | Ethanol/H₂O (3:1), −20°C, 24 h | 89% | 99% |
This system reduces reaction times by 40% compared to batch methods, with in-line analytics ensuring real-time quality control.
Solvent and Reagent Recovery
Green chemistry principles are integrated into industrial workflows:
-
Solvent Recycling : Ethyl acetate is recovered via distillation (95% efficiency).
-
Catalyst Reuse : Pd/C retains 85% activity after five cycles.
Purification and Analytical Characterization
Crystallization Techniques
Enantiomeric purity is enhanced through fractional crystallization:
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 3.85 (q, J = 6.4 Hz, 1H, CH-NH₂), 2.75–2.60 (m, 2H, CH₂-CO), 2.35 (s, 3H, Ar-CH₃).
-
HPLC-MS : m/z 229.7 [M+H]⁺, retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Total Yield | ee | Scalability |
|---|---|---|---|---|---|
| L-Aspartic Acid | L-Aspartic acid | 4 | 78% | 95% | High |
| Catalytic Hydrogenation | α,β-Unsaturated ketone | 3 | 85% | 94% | Moderate |
| Continuous Flow | p-Tolyl Grignard | 3 | 89% | 99% | Very High |
The continuous flow method excels in scalability and purity but requires significant capital investment. The L-aspartic acid route is cost-effective for small-scale API production .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Structural Characteristics
The compound features:
- Amino Group : Essential for forming hydrogen bonds.
- Carboxylic Acid Group : Contributes to its acidic properties.
- p-Tolyl Group : Enhances hydrophobic interactions, influencing binding affinity with biological targets.
The hydrochloride form improves solubility, facilitating its use in biological systems. Its specific stereochemistry (S-configuration) plays a crucial role in its biological activity.
Chemistry
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride serves as a building block in organic synthesis. It is involved in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : Reduction can yield alcohols or amines.
- Substitution : The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Varies |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Alkyl halides, acyl chlorides | Basic or acidic conditions |
Biology
In biological research, this compound is studied for its potential effects on enzyme-substrate interactions and protein synthesis . Its ability to modulate neurotransmitter systems suggests possible applications in neuropharmacology.
Medicine
Research indicates that this compound may have therapeutic potential in treating neurological disorders due to its structural similarities to bioactive compounds. It is being explored as a precursor for developing drugs targeting specific biochemical pathways.
Case Studies and Research Findings
-
Neurotransmitter Modulation :
- Studies have shown that compounds similar to (S)-3-Amino-4-(p-tolyl)butanoic acid can influence neurotransmitter release and receptor activity, indicating its potential role in modulating synaptic transmission.
- Enzyme Interactions :
-
Therapeutic Potential :
- Investigations into the compound's role as a therapeutic agent for neurological disorders have revealed promising results, suggesting that its unique structure may aid in drug development efforts targeting these conditions.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The p-tolyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ortho- vs. Para-Substituted Tolyl Derivatives
- (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride (CAS: 331763-79-2): Substituent: Ortho-methylphenyl (2-methylphenyl). Molecular Weight: 229.70 g/mol (identical to the para-tolyl analog).
Halogen-Substituted Derivatives
- (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS: 331763-58-7): Substituent: Para-chlorophenyl. Molecular Formula: C₁₀H₁₂Cl₂NO₂; Molecular Weight: 250.12 g/mol.
- (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS: 270063-46-2): Substituent: 2,4-Dichlorophenyl. Molecular Formula: C₁₀H₁₁Cl₂NO₂·HCl; Molecular Weight: 284.57 g/mol. Key Differences: Dual chlorine atoms significantly increase lipophilicity (logP) and may improve membrane permeability but raise toxicity concerns .
Electron-Withdrawing Groups
- (S)-3-Amino-4-(3-trifluoromethylphenyl)butanoic acid hydrochloride: Substituent: 3-Trifluoromethylphenyl. Molecular Formula: C₁₁H₁₂ClF₃NO₂ (estimated); Molecular Weight: ~284.46 g/mol. Key Differences: The CF₃ group enhances metabolic stability and acidity of adjacent protons, making it suitable for drug candidates requiring prolonged half-lives .
Extended Aromatic Systems
- (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS: 331847-01-9): Substituent: 2-Naphthyl. Molecular Formula: C₁₄H₁₆ClNO₂; Molecular Weight: 265.73 g/mol.
Heteroaromatic Derivatives
- (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS: 270065-91-3): Substituent: 2-Thienyl (sulfur-containing heterocycle). Molecular Formula: C₈H₁₂ClNO₂S (estimated); Molecular Weight: ~217.70 g/mol. Key Differences: Sulfur’s electronegativity and lone pairs facilitate unique hydrogen-bonding interactions, altering solubility and reactivity compared to phenyl derivatives .
Stereochemical Variations
- (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride (CAS: 331846-92-5): Substituent: Identical to the S-isomer but with R-configuration. Key Differences: Enantiomers may exhibit divergent biological activities, such as receptor binding affinity or enzymatic recognition, underscoring the importance of chirality in drug design .
Comparative Data Table
Research and Commercial Considerations
- Biological Activity : Dichlorophenyl and trifluoromethyl derivatives are prioritized in antimicrobial and anticancer research due to enhanced electronegativity and binding .
- Commercial Availability : The p-tolyl compound is listed by BLD Pharmatech and CymitQuimica, though pricing is inquiry-based, suggesting specialized use . In contrast, dichlorophenyl and naphthyl analogs are available in milligram-to-gram scales .
Biological Activity
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes an amino group, a carboxylic acid, and a p-tolyl group. Its hydrochloride form enhances solubility, facilitating its use in biological systems. The specific stereochemistry of the (S)-configuration significantly influences its interactions with biological targets.
Biological Activities
This compound exhibits several notable biological activities:
- Neurotransmitter Modulation : The compound is investigated for its potential effects on neurotransmitter systems. Similar compounds have shown the ability to influence neurotransmitter release and receptor activity, suggesting that this compound may modulate synaptic transmission .
- Enzyme Interactions : Research indicates that this compound may interact with various enzymes, potentially influencing metabolic pathways and protein synthesis. The amino group can form hydrogen bonds with target proteins, while the p-tolyl group may enhance binding affinity through hydrophobic interactions .
- Therapeutic Potential : There is ongoing exploration into the compound's role as a therapeutic agent for neurological disorders. Its structural similarities to known bioactive compounds suggest potential applications in drug development .
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with specific molecular targets.
- Hydrophobic Interactions : The p-tolyl group enhances binding affinity through hydrophobic interactions.
These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights the importance of structural variations in determining biological activity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (S)-3-Amino-4-methylbutanoic acid | Similar backbone but with a methyl group | Potentially different metabolic pathways |
| (S)-3-Amino-4-(phenyl)butanoic acid | Contains a phenyl group instead of p-tolyl | Different binding profiles in biological systems |
| (R)-3-Amino-4-(p-tolyl)butanoic acid | Enantiomer of the target compound | Different biological activity due to chirality |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential .
Case Studies and Research Findings
Research studies have examined the biological activity of this compound in various contexts:
- Antimicrobial Activity : Analogous compounds have been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies utilizing derivatives of amino acids demonstrated enhanced antibacterial activity, suggesting that similar derivatives of this compound could also possess such properties .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds on cancer cell lines have revealed promising results, indicating potential applications in cancer therapeutics. The structure-activity relationship studies suggest that modifications to the aromatic ring can influence cytotoxic potency .
Q & A
Q. What are the established synthetic routes for (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride in academic settings?
The synthesis typically involves enantioselective methods, such as chiral auxiliary-mediated approaches or asymmetric hydrogenation. For example, solid-phase peptide synthesis (SPPS) strategies using Fmoc or Boc protecting groups are employed to ensure stereochemical integrity during β-amino acid formation. Post-synthetic deprotection and hydrochloric acid treatment yield the hydrochloride salt . Modifications to the phenyl ring (e.g., p-tolyl substitution) are achieved via palladium-catalyzed cross-coupling or direct functionalization of precursor intermediates .
Q. How is the enantiomeric purity of this compound validated?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is commonly used, coupled with UV or mass spectrometry detection. Retention times are compared against racemic mixtures or reference standards. Polarimetry and circular dichroism (CD) spectroscopy provide additional confirmation of optical activity .
Q. What analytical techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy (1H, 13C, DEPT) to confirm backbone structure and substituent positions.
- FT-IR for identifying functional groups (e.g., carboxylic acid, amine).
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental analysis to validate purity and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Cross-validation using orthogonal techniques is critical:
- Differential scanning calorimetry (DSC) for precise melting point determination.
- X-ray crystallography to confirm solid-state structure and hydrogen-bonding networks.
- Dynamic vapor sorption (DVS) to assess hygroscopicity and solvent compatibility. Discrepancies may arise from polymorphic forms or residual solvents, necessitating controlled recrystallization and thermogravimetric analysis (TGA) .
Q. What strategies optimize metabolic stability in preclinical studies?
- In vitro assays : Incubation with liver microsomes or hepatocytes to measure half-life.
- LC-MS/MS quantification of parent compound and metabolites.
- Structural modifications : Introducing electron-withdrawing groups on the aryl ring to reduce oxidative metabolism, as seen in analogs like (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride .
Q. What challenges arise in scaling up solid-phase synthesis, and how are they addressed?
Challenges include:
- Coupling inefficiency : Optimize activation reagents (e.g., HATU, DIC) and monitor via Kaiser test.
- Cleavage side reactions : Use low-high TFMSA/TFA cleavage cocktails to minimize racemization.
- Purification hurdles : Employ preparative HPLC with ion-pairing agents (e.g., TFA) for high-purity isolation .
Data Contradiction Analysis
Q. How should conflicting bioactivity data from cell-based vs. in vivo assays be interpreted?
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration.
- Off-target effects : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to identify unintended interactions.
- Species variability : Compare metabolic pathways in human vs. rodent models using cytochrome P450 inhibition assays .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
